rac-2,3-Dehidro-3,4-dihidro Ivermectina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

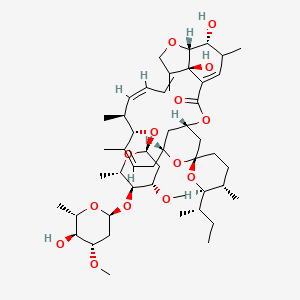

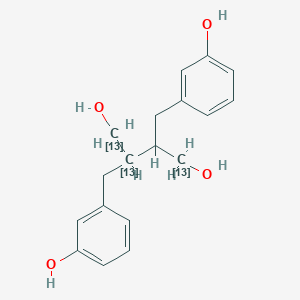

Rac-2,3-Dehydro-3,4-dihydro Ivermectin, also known as Rac-2,3-Dehydro-3,4-dihydro Ivermectin, is a useful research compound. Its molecular formula is C₄₈H₇₄O₁₄ and its molecular weight is 875.09. The purity is usually 95%.

BenchChem offers high-quality rac-2,3-Dehydro-3,4-dihydro Ivermectin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-2,3-Dehydro-3,4-dihydro Ivermectin including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antiparasitaria

rac-2,3-Dehidro-3,4-dihidro Ivermectina: es un derivado de la Ivermectina, conocido por sus potentes propiedades antiparasitarias. Presenta una potencia y eficacia mejoradas en comparación con su compuesto madre, la Ivermectina {svg_1}. Este compuesto es particularmente eficaz contra una variedad de parásitos, incluidos nematodos y artrópodos, lo que lo convierte en un valioso medicamento veterinario para el tratamiento de infecciones parasitarias en el ganado {svg_2}.

Propiedades Antioxidantes

La investigación sugiere que los derivados de la Ivermectina, como This compound, pueden tener propiedades antioxidantes. Estas propiedades son importantes para combatir el estrés oxidativo, que está implicado en varias enfermedades y procesos de envejecimiento {svg_3}.

Usos Antiinflamatorios

El potencial antiinflamatorio de This compound se está explorando debido a su capacidad para modular las respuestas inmunitarias. Esto podría ser particularmente útil en el tratamiento de afecciones en las que la inflamación juega un papel clave {svg_4}.

Investigación Anticancerígena

Hay investigaciones en curso sobre las aplicaciones anticancerígenas de This compound. Su capacidad para inducir apoptosis en las células cancerosas sin citotoxicidad significativa para las células normales es un área prometedora de estudio {svg_5}.

Trastornos Neurológicos

This compound: puede tener efectos neuroprotectores, que podrían ser beneficiosos en el tratamiento de trastornos neurológicos como la enfermedad de Parkinson y el Alzheimer. Se está investigando el potencial del compuesto para proteger las células nerviosas del daño {svg_6}.

Aplicaciones Antivirales

Las capacidades antivirales de This compound también se están estudiando. Su capacidad para inhibir la replicación viral podría convertirla en un agente útil en la lucha contra las infecciones virales {svg_7}.

Mecanismo De Acción

Target of Action

rac-2,3-Dehydro-3,4-dihydro Ivermectin is an analog of Ivermectin . The primary targets of this compound are the glutamate-gated chloride channels expressed in the nerve and muscle cells of invertebrates . These channels play a crucial role in the regulation of the nervous system in these organisms .

Mode of Action

The compound interacts with its targets by binding to these channels . This binding leads to an increase in the permeability of the cell membrane to chloride ions . The influx of chloride ions causes hyperpolarization of the neuron or muscle cell, thereby blocking further function .

Biochemical Pathways

The binding of rac-2,3-Dehydro-3,4-dihydro Ivermectin to the glutamate-gated chloride channels disrupts the normal functioning of the nerve and muscle cells in the parasites . This disruption affects the biochemical pathways involved in the regulation of the nervous system, leading to paralysis and death of the parasite .

Result of Action

The result of the action of rac-2,3-Dehydro-3,4-dihydro Ivermectin is the paralysis and subsequent death of the parasite . It has been shown to have activity against L. amazonensis promastigotes and amastigotes .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Rac-2,3-Dehydro-3,4-dihydro Ivermectin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells. This binding induces irreversible channel opening, leading to long-lasting hyperpolarization or depolarization of the neuron or muscle cell, thereby blocking further function . Additionally, rac-2,3-Dehydro-3,4-dihydro Ivermectin interacts with cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, which are involved in its oxidative metabolism.

Cellular Effects

Rac-2,3-Dehydro-3,4-dihydro Ivermectin exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the replication of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) in Vero/hSLAM cells . Furthermore, it affects cell signaling pathways by binding to chloride channels, leading to hyperpolarization or depolarization of cells. This compound also influences gene expression and cellular metabolism by interacting with enzymes involved in its metabolism.

Molecular Mechanism

The molecular mechanism of rac-2,3-Dehydro-3,4-dihydro Ivermectin involves binding interactions with glutamate-gated chloride channels on nematode neurons and muscle cells. This binding induces irreversible channel opening, leading to hyperpolarization or depolarization of the cells, thereby blocking their function . Additionally, rac-2,3-Dehydro-3,4-dihydro Ivermectin interacts with cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, which are involved in its oxidative metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of rac-2,3-Dehydro-3,4-dihydro Ivermectin change over time. The compound is stable at temperatures between 2°C and 8°C Long-term studies have shown that rac-2,3-Dehydro-3,4-dihydro Ivermectin maintains its efficacy against parasites over extended periods

Dosage Effects in Animal Models

The effects of rac-2,3-Dehydro-3,4-dihydro Ivermectin vary with different dosages in animal models. At lower doses, it exhibits antiparasitic activity without inducing cytotoxicity to macrophages At higher doses, it may cause toxic or adverse effects, which need to be carefully monitored in animal studies

Metabolic Pathways

Rac-2,3-Dehydro-3,4-dihydro Ivermectin is involved in metabolic pathways primarily in the liver, where it is metabolized by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6. These enzymes play a key role in the oxidative metabolism of rac-2,3-Dehydro-3,4-dihydro Ivermectin into hydroxylated and oxidized metabolites. The effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

Rac-2,3-Dehydro-3,4-dihydro Ivermectin is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of rac-2,3-Dehydro-3,4-dihydro Ivermectin is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization affects its activity and function within cells

Propiedades

IUPAC Name |

(4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,29?,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSRBVAPBFWEGT-ZWGVILGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4(C(=CC([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H74O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

875.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one](/img/structure/B1146440.png)

![6-(4-fluorophenoxy)-2-methyl-3-[[(3S)-1-propan-2-ylpiperidin-3-yl]methyl]quinazolin-4-one](/img/structure/B1146448.png)

![[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide](/img/structure/B1146450.png)